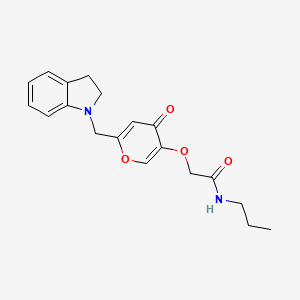

2-((6-(吲哚-1-基甲基)-4-氧代-4H-吡喃-3-基)氧基)-N-丙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indolin-2-one derivatives are a class of compounds that have been synthesized and studied for their potential bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .

Synthesis Analysis

The synthesis of indolin-2-one derivatives often involves the incorporation of various moieties. For example, one study synthesized three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole .Molecular Structure Analysis

The molecular structure of indolin-2-one derivatives can vary depending on the specific moieties incorporated during synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indolin-2-one derivatives can be complex and require specific conditions for successful completion .Physical And Chemical Properties Analysis

The physical and chemical properties of indolin-2-one derivatives can vary depending on the specific moieties incorporated during synthesis .科学研究应用

Alzheimer’s Disease Treatment

Indolin-1-ylmethyl derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD). These compounds, including the one , show potential in inhibiting AChE, which is a therapeutic target for symptomatic treatment of AD .

Anticancer Activity

Certain indolin-2-one derivatives have shown strong cytotoxicity against human cancer cell lines, such as colon, prostate, and lung cancers. These compounds, by virtue of their structural features, could be promising for further development as anticancer agents, with some exhibiting more potency than adriamycin, a known chemotherapy medication .

Antibacterial Agents

Hybrids of indolin-2-one have been found effective against drug-resistant bacteria, including Staphylococcus aureus strains. These compounds, due to their unique structure, could be potent inhibitors and offer a new avenue for antibacterial therapy, especially in the face of rising antibiotic resistance .

Antiviral Agents

Indole derivatives have been reported to possess antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses, suggesting that our compound of interest could be explored for its potential antiviral properties .

Anti-HIV Activity

Compounds with an indole core have been synthesized and screened for anti-HIV activity. These studies indicate that indole derivatives can be effective against HIV-1 and HIV-2 strains, pointing to the possibility of the subject compound being a candidate for anti-HIV drug development .

Antioxidant Properties

While most indolin-2-one derivatives have shown only weak scavenging activity in DPPH free radical-scavenging assays, the potential for antioxidant properties exists and could be further explored with structural modifications to enhance efficacy .

Antidiabetic Applications

Indole derivatives have been associated with antidiabetic activities. The structural similarity of our compound to these derivatives suggests that it could be investigated for its efficacy in diabetes management .

Neuroprotective Effects

The indole nucleus is known for its neuroprotective properties. Compounds with this structure have been studied for their role in protecting neuronal health, which could be a significant application of our compound in neurodegenerative diseases .

作用机制

Indolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors . AChE inhibitors work by blocking the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This increases the availability of acetylcholine, which can help improve symptoms of Alzheimer’s disease .

安全和危害

属性

IUPAC Name |

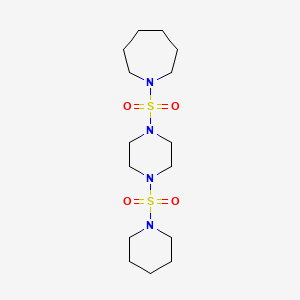

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-2-8-20-19(23)13-25-18-12-24-15(10-17(18)22)11-21-9-7-14-5-3-4-6-16(14)21/h3-6,10,12H,2,7-9,11,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQRRSHSTSJECB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone](/img/structure/B2923767.png)

![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)

![1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2923778.png)

![2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2923781.png)

![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)

![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)

![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2923787.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2923789.png)